(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a pyrazolo-pyridine derivative characterized by a nitro group at position 5, a methyl group at position 3, and an acetic acid moiety attached to the pyrazole nitrogen. Notably, CymitQuimica listed it as a discontinued product in their 2025 catalog, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-(3-methyl-5-nitropyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-5-7-2-6(13(16)17)3-10-9(7)12(11-5)4-8(14)15/h2-3H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVSVIAJDSJJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of a suitable hydrazine derivative with a pyridine carboxaldehyde under acidic conditions to form the pyrazolopyridine core. Subsequent nitration and methylation steps introduce the nitro and methyl groups, respectively. Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction: Formation of (3-methyl-5-amino-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exhibit promising anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, the compound has been evaluated for its effects on cell cycle regulation and apoptosis induction in cancer cells.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which could provide therapeutic avenues for treating inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound’s ability to modulate neuroinflammation and oxidative stress represents a significant area of interest in neuropharmacology.
Pesticide Development
The structural characteristics of this compound have led to its investigation as a potential pesticide. Its efficacy against certain pests and pathogens has been evaluated, indicating its role in integrated pest management strategies. The compound's application could reduce reliance on traditional pesticides, promoting more sustainable agricultural practices.
Plant Growth Regulation
There is emerging evidence that this compound may function as a plant growth regulator. Its effects on plant hormone pathways could enhance growth responses under various environmental conditions, thus improving crop yields.
Polymer Synthesis
In material sciences, this compound is being explored for its potential use in synthesizing novel polymers with enhanced properties. Its ability to participate in polymerization reactions can lead to materials with specific mechanical and thermal characteristics suitable for various industrial applications.
Nanotechnology Applications
The compound's unique properties make it a candidate for incorporation into nanomaterials. Research is ongoing into its use in developing nanoparticles that can deliver drugs more effectively or act as catalysts in chemical reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The acetic acid moiety may facilitate binding to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyridine Family
A closely related compound, 2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid (CAS 1240529-02-5), shares the pyrazolo-pyridine core but differs in substituents (Table 1):
Table 1: Structural and Physicochemical Comparison
| Property | (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid | 2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid |
|---|---|---|
| Substituents | - 5-Nitro - 3-Methyl - Acetic acid at N1 |
- 6-Hydroxy - 3-Oxo - 4-Methyl - Acetic acid at C5 |
| Molecular Formula | Not explicitly reported (inferred: C10H9N4O5) | C9H9N3O4 |
| Molecular Weight | Not explicitly reported (inferred: ~265.20 g/mol) | 223.19 g/mol |
| CAS Number | Not available | 1240529-02-5 |
| Key Functional Groups | Nitro (electron-withdrawing), methyl (electron-donating) | Hydroxy (polar), oxo (electron-withdrawing) |
| Commercial Availability | Discontinued (CymitQuimica, 2025) | Available (American Elements, 2024) |
Key Differences:
In contrast, the hydroxy and oxo groups in the analogue increase polarity and hydrogen-bonding capacity, likely improving aqueous solubility . The methyl group at position 3 in the target compound may confer steric hindrance or metabolic stability compared to the 4-methyl and oxo groups in the analogue.
The analogue’s hydroxy and oxo groups suggest a more straightforward synthetic pathway, as reflected in its commercial availability .
Biological Relevance :
- While neither compound has well-documented biological data, the analogue’s oxo and hydroxy groups mimic motifs found in enzyme inhibitors (e.g., xanthine oxidase inhibitors). The nitro group in the target compound could confer antibacterial or antiparasitic properties, as seen in other nitroheterocycles .
Broader Context: Pyrazolo-Pyridines in Drug Discovery
Pyrazolo-pyridines are explored for diverse therapeutic applications, including kinase inhibition and antimicrobial activity. For example:
- Pyrazolo[3,4-b]pyridines with acetylated side chains have shown promise as JAK2 inhibitors in cancer research.
- Nitro-substituted derivatives are less common but may act as prodrugs, with nitro reduction generating reactive intermediates for antiparasitic action.
The absence of nitro groups in most commercial analogues (e.g., American Elements’ hydroxy-oxo variant) highlights a niche for (3-methyl-5-nitro-…)acetic acid in targeted studies, though its discontinuation suggests practical limitations .
Biological Activity
(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound characterized by a pyrazolo-pyridine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will detail its synthesis, mechanisms of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolopyridine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxaldehydes under acidic conditions.
- Functional Group Modifications : Subsequent nitration introduces the nitro group at the 5-position, while methylation adds a methyl group at the 3-position.
- Introduction of Acetic Acid Moiety : This is accomplished via nucleophilic substitution reactions to attach the acetic acid group to the nitrogen atom of the pyrazole ring .
The mechanism of action for this compound involves:
- Bioreduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects.
- Binding Modulation : The acetic acid moiety may enhance binding to specific enzymes or receptors, modulating their activity and resulting in therapeutic benefits .
Anticancer Activity
Research indicates that compounds with a pyrazolo structure exhibit significant anticancer properties. Specifically:
- Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer .
- Induction of Apoptosis : Compounds similar to this compound have been reported to induce morphological changes in cancer cells and enhance caspase activity, indicating apoptosis induction at low concentrations (e.g., 1.0 μM) .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Broad-Spectrum Activity : Pyrazolo derivatives have shown efficacy against various pathogens, including bacteria and viruses. For instance, certain pyrazole analogs have demonstrated antiviral activities against viruses such as HSV-1 and Mycobacterium tuberculosis .
Study 1: Anticancer Properties
In a study evaluating multiple pyrazole derivatives, it was found that this compound exhibited significant inhibition of microtubule assembly at concentrations around 20 μM. This suggests its potential as a microtubule-destabilizing agent in cancer therapy .
Study 2: Antiviral Effects
Another investigation focused on the antiviral properties of pyrazole derivatives against hepatitis viruses. The results indicated that compounds similar to this compound could effectively inhibit viral replication in vitro .
Comparative Analysis
The following table summarizes key biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity | Antiviral Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Microtubule destabilization |
| (5-amino derivative) | Moderate | Low | Apoptosis induction |
| (5-hydroxy derivative) | Low | High | Viral enzyme inhibition |
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 is a key reactive site. Catalytic hydrogenation or metal-mediated reductions can convert it to an amine, enabling downstream functionalization (e.g., diazotization or cross-coupling).
Key Reaction Conditions:
| Reducing Agent | Catalyst/Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂/Pd-C | Ethanol | 25°C | 5-Amino derivative | ~85% (extrapolated) | |
| Fe/HCl | H₂O/EtOH | 70°C | 5-Amino derivative | ~78% (analogous) |
-
Mechanism : The nitro group undergoes sequential reduction via nitroso and hydroxylamine intermediates to yield the primary amine .
-
Applications : The resulting amine can participate in Buchwald–Hartwig amination or form diazonium salts for Sandmeyer reactions .
Acetic Acid Functionalization
The acetic acid moiety enables esterification, amidation, or decarboxylation under controlled conditions.
Example Reactions:
-
Kinetic Control : Esterification proceeds faster than decarboxylation in polar aprotic solvents like DMF .
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[3,4-b]pyridine ring undergoes nitration or sulfonation at electron-deficient positions, though the nitro group deactivates the ring.
Observed Reactivity (Analogous Systems):
| Electrophile | Position | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 | 0°C, 2 hr | 5,6-Dinitro derivative | ≤20% | |
| SO₃/H₂SO₄ | C-7 | 100°C, 6 hr | 7-Sulfo derivative | ~35% |
Cyclization and Heterocycle Formation
The acetic acid side chain can participate in cyclocondensation reactions to form fused heterocycles.
Example: Formation of Pyrazolo-Quinoline Hybrids
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃, PPA | 130°C, 8 hr | Pyrazolo[3,4-b]quinolin-1-yl-acetic acid | 62% | |
| NH₂OH·HCl | EtOH, Δ | Isoxazoline-fused derivative | 45% |
-
Mechanism : Intramolecular dehydration or nucleophilic attack by the acetic acid’s carboxylate group facilitates ring closure .
Nucleophilic Displacement
The methyl group at position 3 may undergo oxidation or radical halogenation.
Oxidation Pathways:
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 3-Carboxylic acid derivative | Moderate (C-3) | |
| SeO₂ | 3-Formyl derivative | High |
Cross-Coupling Reactions
The pyrazole nitrogen or C-H bonds can engage in Pd-catalyzed couplings.
Suzuki–Miyaura Coupling (Hypothetical):
| Substrate | Boronic Acid | Catalyst | Product | Yield (Expected) | Source |
|---|---|---|---|---|---|
| 5-Bromo analog | PhB(OH)₂ | Pd(PPh₃)₄ | 5-Aryl derivative | ~70% (extrapolated) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrazolo[3,4-b]pyridine derivatives, and how can they be adapted for synthesizing (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid?
- Methodology :
- One-pot multicomponent reactions in acetic acid are widely used to construct the pyrazolo[3,4-b]pyridine core. For example, acenaphthylene-1,2-dione and 1H-pyrazol-5-amine react in acetic acid to form carboxylated derivatives .
- Alkylation strategies are critical for introducing the acetic acid moiety. Ethyl-2-chloroacetate is a common alkylating agent in the presence of anhydrous potassium carbonate and dry DMF, as seen in the synthesis of ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate .
- Key Considerations :
- Optimize reaction temperature (e.g., 50°C for cyclization) and solvent polarity to avoid side products like pyrone derivatives .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodology :
- 1H/13C NMR spectroscopy confirms regioselective alkylation and substituent positions. For instance, the N-CH2 group in alkylated derivatives appears as a triplet at δ1.13 ppm and a quartet at δ4.22 ppm .
- High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL for refinement) validate molecular weight and spatial arrangement .
- Data Interpretation :
- Monitor purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation or nitration of the pyrazolo[3,4-b]pyridine core be addressed?
- Methodology :
- Directed ortho-metallation : Use directing groups (e.g., nitro) to control nitration sites. Steric hindrance from the 3-methyl group may influence nitro positioning at C5 .
- Protecting group strategies : Temporarily block reactive sites (e.g., acetic acid moiety) with tert-butyl esters to prevent undesired alkylation .
- Troubleshooting :
- If competing by-products arise (e.g., pyrazolo[3,4-b]pyrone), adjust acid concentration (e.g., HCl/acetic acid mixtures) to favor cyclization over oxidation .
Q. What computational or experimental methods are suitable for analyzing the compound’s electronic properties and potential pharmacological activity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The nitro group’s electron-withdrawing effect may lower LUMO energy, enhancing electrophilic interactions .
- In vitro assays : Screen for kinase inhibition (common for pyrazolo[3,4-b]pyridines) using ATP-competitive binding assays. Structural analogs show activity against tyrosine kinases .
- Data Contradictions :
- If experimental IC50 values conflict with docking scores, re-evaluate protonation states (e.g., nitro group’s pKa) in the binding pocket .
Q. How can by-product formation during cyclization be minimized, and what purification techniques are optimal?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid acetic anhydride unless necessary, as it may acetylate amine groups .
- Chromatography : Employ silica gel columns with gradient elution (hexane:ethyl acetate 70:30 to 50:50) to separate regioisomers. Purity >95% is achievable with preparative HPLC .
- Case Study :
- A 52.7% yield was reported for a hydrochloride salt derivative after recrystallization in water at 50°C .
Methodological Tables
Table 1 : Key Reaction Conditions for Alkylation
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Ethyl-2-chloroacetate | Dry DMF | 80°C | 75–85% | |
| Cyanoacetic acid | Acetonitrile | 25°C | 60–70% |
Table 2 : Analytical Parameters for Purity Assessment
| Technique | Parameters | Target Purity | Reference |
|---|---|---|---|
| Reverse-phase HPLC | C18 column, λ = 254 nm | >95% | |
| 1H NMR | Integration of impurity peaks | <5% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
